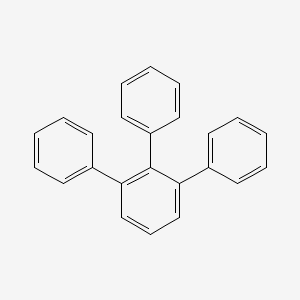

1,2,3-Triphenylbenzene

Description

Significance of Polyarylbenzenes in Organic Chemistry and Materials Science

Polyarylbenzenes are pivotal in the field of organic chemistry as they provide a platform for studying phenomena such as steric hindrance, conjugation effects, and intramolecular interactions. Their unique, often propeller-shaped, three-dimensional structures give rise to interesting photophysical properties, making them valuable in materials science. rsc.org For instance, their thermal stability and fluorescence characteristics are exploited in the development of sensors and organic light-emitting diodes (OLEDs). solubilityofthings.com The ability to functionalize the peripheral phenyl rings allows for the tuning of their electronic and physical properties, leading to applications in areas like liquid crystals and as building blocks for more complex macromolecules such as dendrimers. researchgate.net The study of polyarylbenzenes contributes to a deeper understanding of fundamental chemical principles and the design of novel functional materials. niist.res.inmit.edu

Regioisomeric Considerations: 1,2,3-Triphenylbenzene (B72074) vs. 1,2,4- and 1,3,5-Triphenylbenzene (B1329565) Systems

The positional arrangement of the three phenyl substituents on the central benzene (B151609) ring gives rise to three distinct regioisomers: this compound, 1,2,4-triphenylbenzene, and 1,3,5-triphenylbenzene. These isomers, while sharing the same molecular formula (C₂₄H₁₈), exhibit significant differences in their physical and chemical properties due to their varying symmetries and steric profiles. aaqr.org

Structural Distinctions and Academic Relevance

The structural differences between the triphenylbenzene isomers are a direct result of the substitution pattern on the central benzene ring.

This compound: This isomer possesses a C₂ᵥ symmetry. The adjacent placement of the three phenyl groups leads to significant steric crowding, forcing the phenyl rings out of coplanarity with the central benzene ring. This high degree of steric hindrance makes it a valuable model compound for studying the effects of congestion on molecular conformation and reactivity. The absorption spectrum of this compound is notably shifted to longer wavelengths (red-shifted) compared to its less sterically hindered isomers. pw.edu.pl

1,2,4-Triphenylbenzene: This isomer is asymmetric. It is often used in chemical research and the production of fine chemicals, including as a raw material for dyes and fluorescent brighteners. chembk.com Its resistance to radiolysis has also made it a key indicator in the maintenance of nuclear reactors.

1,3,5-Triphenylbenzene: This isomer exhibits the highest symmetry of the three, with a three-fold rotational axis (C₃ symmetry), resulting in a propeller-like structure. solubilityofthings.comnih.gov This high symmetry contributes to its notable thermal and photochemical stability. rsc.org It is widely used as a fluorescent platform in the development of chemosensors and as a core for supramolecular structures. rsc.org

The distinct structural and electronic properties of these isomers make them important subjects of academic research, particularly in understanding structure-property relationships in polyaromatic systems.

Comparative Energetics and Stability of Regioisomers

The relative stability of the triphenylbenzene isomers is a key area of academic inquiry. Energetic studies, often employing techniques like mini-bomb combustion calorimetry and Knudsen mass-loss effusion, have provided valuable insights. researchgate.net

Research indicates that the 1,3,5-triphenylbenzene isomer is the most energetically stable of the three. researchgate.net This higher stability can be attributed to its symmetrical structure which minimizes steric repulsion between the phenyl substituents. researchgate.net

Conversely, this compound is the least stable isomer due to the significant steric strain imposed by the three contiguous phenyl groups. However, it is not as energetically destabilized as might be predicted, which suggests the presence of stabilizing π-π stacking interactions between the outer phenyl rings. researchgate.net Mass spectrometric studies have also shown that ortho-bonded polyphenyls, like this compound, exhibit lower stability under electron impact, leading to greater fragmentation. pitt.edu

The volatility of these isomers is also distinct, with this compound being significantly more volatile than the 1,3,5-isomer. researchgate.net

| Property | This compound | 1,2,4-Triphenylbenzene | 1,3,5-Triphenylbenzene |

|---|---|---|---|

| Melting Point (°C) | 175-180 chembk.com | 172-174 chemicalbook.com | |

| Boiling Point (°C) | 460 chemicalbook.com | ||

| Symmetry | C₂ᵥ | Asymmetric | C₃ solubilityofthings.com |

| Relative Stability | Least Stable researchgate.net | Intermediate | Most Stable researchgate.net |

Historical Perspectives in Triphenylbenzene Synthesis Research

The synthesis of triphenylbenzenes has been a subject of chemical investigation for over a century. The first reported synthesis of 1,3,5-triarylbenzene compounds dates back to 1874, involving the self-condensation of acetophenone (B1666503). sapub.org This acid-catalyzed cyclotrimerization of aryl methyl ketones remains a common strategy. academie-sciences.fr

Over the years, various catalysts and methods have been developed to improve the efficiency and selectivity of these syntheses. Early research focused on using strong acids as catalysts. academie-sciences.fr More recent developments have introduced a range of catalysts, including:

Lewis acids: Such as copper(II) chloride (CuCl₂), which has been shown to be an effective and inexpensive catalyst for the self-condensation of ketones. sapub.org

Solid acids: Like p-toluenesulfonic acid (PTSA) and dodecylbenzenesulfonic acid (DBSA), which can facilitate the reaction under solvent-free conditions. academie-sciences.fr

Transition metal complexes: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for the synthesis of polyarylbenzenes. wikipedia.orglibretexts.orgorganic-chemistry.org The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide and is widely used for creating carbon-carbon bonds. wikipedia.orglibretexts.org

The synthesis of this compound specifically has been achieved through various routes, including:

Catalytic trimerization of alkynes: Gold nanoparticles functionalized with certain ruthenium-porphyrin complexes can catalyze the trimerization of phenylacetylene (B144264) to yield this compound, although regioselectivity can be a challenge.

Dehydrogenation of cyclohexene (B86901) precursors: Palladium-catalyzed dehydrogenation of 1,2,3-triphenylcyclohexa-1,3-diene offers a more regioselective route.

Multi-step cross-coupling approaches: The Suzuki-Miyaura coupling can be employed in a sequential manner to build the this compound scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBDXRNMDNRJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186393 | |

| Record name | ar'-Phenylterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32718-86-8, 1165-14-6 | |

| Record name | ar'-Phenylterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Terphenyl, 2'-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ar'-Phenylterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ar'-phenylterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3 Triphenylbenzene

Catalytic Trimerization Reactions for 1,2,3-Triphenylbenzene (B72074) Synthesis

The catalytic [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for constructing substituted benzene (B151609) rings. researchgate.netuu.nl However, the synthesis of the sterically crowded this compound isomer from precursors like phenylacetylene (B144264) presents a significant regioselectivity challenge, as the formation of 1,2,4- and 1,3,5-triphenylbenzene (B1329565) is often favored. nih.govresearchgate.net

Alkyne Cyclotrimerization Approaches

The choice of catalyst is paramount in directing the cyclotrimerization of phenylacetylene toward the desired 1,2,3-substituted product. Research has explored various systems, from simple transition metal complexes to sophisticated nanoparticle-based catalysts.

Transition metal complexes, particularly those involving nickel and ruthenium, have been investigated for their efficacy in alkyne cyclization. While many nickel-based catalysts, such as Ni(COD)₂/PPh₃, tend to regioselectively produce 1,2,4-triphenylbenzene, certain complexes can yield the 1,2,3-isomer, albeit often in modest amounts. researchgate.netresearchgate.net For instance, the use of bis(triphenylphosphino)nickel dicarbonyl at 100°C in toluene (B28343) results in a 12% yield of this compound as part of an isomeric mixture. The steric and electronic properties of the ligands attached to the metal center play a crucial role in influencing the regiochemical outcome of the reaction. nih.gov Ruthenium complexes have also shown significant activity in catalyzing [2+2+2] cycloaddition reactions, laying the groundwork for more advanced catalytic designs. researchgate.netacs.org

To enhance selectivity for the 1,2,3-isomer, researchers have developed advanced catalytic systems. A notable example involves the use of gold nanoparticles (AuNPs) functionalized with ruthenium-porphyrin complexes, such as RuTPP-CH₂-SH. nih.govmdpi.com These nanoparticle-supported catalysts create a unique chemical environment that can steer the reaction pathway. In a study on phenylacetylene trimerization, Ru-porphyrin-functionalized gold nanoparticles demonstrated significantly improved selectivity. The specific architecture, where the ruthenium porphyrin is covalently bound to the gold nanoparticle surface, is believed to modulate the electronic and steric environment of the catalytic site, thus favoring the formation of the this compound isomer. nih.gov This system achieved a 38% yield of this compound when the reaction was conducted in dimethylformamide (DMF) at 100°C.

Influence of Reaction Conditions on Regioselectivity and Yield

Beyond the catalyst itself, the conditions under which the reaction is performed, such as the choice of solvent and temperature, have a profound impact on both the yield and the isomeric distribution of the products.

The polarity of the solvent can significantly influence the regioselectivity of the cyclotrimerization process. lucp.net Studies have shown that polar aprotic solvents, including dimethylformamide (DMF) and acetonitrile (B52724), preferentially enhance the formation of this compound. This effect is attributed to the stabilization of polar transition states that lead to the 1,2,3-isomer. In a direct comparison, the yield of this compound was found to be 2.3 times higher in DMF than in a nonpolar solvent like toluene, underscoring the critical role of solvent-intermediate interactions.

Precise thermal control is essential for maximizing the yield of this compound. While the reaction requires heating to proceed effectively, excessively high temperatures can be detrimental. Research indicates that at temperatures exceeding 120°C, the initially formed this compound, which is the kinetic product, can undergo isomerization to the more thermodynamically stable 1,3,5-triphenylbenzene isomer. This necessitates careful optimization of the reaction temperature to form the desired product while preventing its subsequent conversion to more stable, undesired isomers.

Interactive Data Tables

Table 1: Catalyst Performance in Phenylacetylene Trimerization

| Catalyst | Temperature (°C) | Solvent | 1,2,3-Isomer Yield (%) | Citation |

| Ni(PPh₃)₂(CO)₂ | 100 | Toluene | 12 | |

| RuTPP-CH₂-SH/AuNPs | 100 | DMF | 38 |

Table 2: Influence of Reaction Conditions on this compound Yield

| Parameter | Condition 1 | Condition 2 | Outcome | Citation |

| Solvent | Toluene | DMF | Yield of 1,2,3-isomer increases 2.3-fold in DMF. | |

| Temperature | 100°C | >120°C | Isomerization to 1,3,5-triphenylbenzene is promoted at higher temperatures. |

Comparative Synthetic Strategies for Triphenylbenzene Frameworks

While several methods exist for creating triphenylbenzene structures, their applicability varies greatly depending on the desired isomer.

The self-condensation of acetophenone (B1666503) is a classical and widely studied method for synthesizing triphenylbenzenes. However, this acid-catalyzed trimerization reaction predominantly yields the thermodynamically stable and highly symmetric 1,3,5-triphenylbenzene isomer. sapub.orgmyttex.netacademie-sciences.fr The reaction proceeds through an aldol-type condensation mechanism, where three molecules of acetophenone cyclize to form the 1,3,5-substituted aromatic core. myttex.net Various catalysts, including copper(II) chloride, dodecylbenzenesulfonic acid (DBSA), and nanoclinoptilolite, have been employed to facilitate this transformation, often under solvent-free conditions. sapub.orgacademie-sciences.frrsc.org This method is not a viable route for the synthesis of this compound due to the inherent reaction mechanism that favors the 1,3,5-substitution pattern. sapub.org

Arylation and cross-coupling reactions represent the most effective and modular strategies for the regioselective synthesis of this compound. These methods build the molecule step-by-step, allowing for precise placement of the phenyl groups.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful tool for this purpose. A potential multi-step synthesis can start from 1,2-dibromobenzene, which is first converted to 1,2-diborylbenzene. Subsequent, sequential Suzuki couplings with an aryl halide like iodobenzene (B50100) can then install the phenyl groups at the desired positions. Similarly, palladium-catalyzed diarylation of 2-phenylphenols with aryl iodides has been shown to effectively and regioselectively produce this compound derivatives. researchgate.net

Catalytic Trimerization of Alkynes: The cyclotrimerization of phenylacetylene offers a more direct route, though it often produces a mixture of isomers. The choice of catalyst is critical for controlling the regioselectivity. For instance, nickel complexes like bis(triphenylphosphino)nickel dicarbonyl in toluene can produce a mixture of triphenylbenzene isomers. More advanced catalytic systems, such as Ru-porphyrin-functionalized gold nanoparticles (AuNPs), have been developed to enhance the yield of the 1,2,3-isomer. These catalysts can modulate the electronic and steric environment of the reaction, favoring the formation of this compound over the 1,3,5-isomer.

Below is a table comparing the performance of different catalysts in the trimerization of phenylacetylene.

| Catalyst | Temperature (°C) | Solvent | 1,2,3-Isomer Yield (%) |

| Ni(PPh₃)₂(CO)₂ | 100 | Toluene | 12 |

| RuTPP-CH₂-SH/AuNPs | 100 | DMF | 38 |

This table presents data on catalyst performance in phenylacetylene trimerization, highlighting the yield of the 1,2,3-isomer under different conditions.

The use of β-methylchalcone (1,3-diphenyl-2-buten-1-one) as a precursor is another established method in the synthesis of triphenylbenzenes. google.comscielo.org.mx In a reaction catalyzed by a Lewis acid or a protic acid, β-methylchalcone undergoes a cyclization and aromatization sequence. google.com However, similar to acetophenone condensation, this pathway leads specifically to the formation of 1,3,5-triphenylbenzene. google.comscielo.org.mx The mechanism involves the reaction of a β-methylchalcone molecule with an acetophenone (formed in situ or added), followed by cyclization and dehydration. This process is not suitable for producing the this compound isomer.

Challenges in Scalable Synthesis and Purification

The production of this compound on a larger scale is hampered by challenges related to catalyst efficiency and the difficult separation of the desired product from its structural isomers.

Many of the advanced catalytic systems used for synthesizing this compound, such as those based on gold nanoparticles or palladium complexes, involve precious metals and complex ligands. nih.gov A significant challenge is the recovery and reuse of these catalysts to make the process economically viable. For example, gold nanoparticles used in alkyne trimerization may aggregate after a reaction cycle, leading to a loss of catalytic activity.

To address this, research has focused on catalyst immobilization. This involves anchoring the homogeneous catalyst onto a solid support. Strategies include:

Immobilization on Supports: Attaching catalysts to supports like silica (B1680970) or magnetic nanoparticles can facilitate easy recovery through filtration or magnetic separation.

Porous Organic Polymers (POPs): These materials can be designed to have high surface areas and specific chelating sites that can covalently bind to metal catalysts like palladium. nih.gov This confinement within the polymer network prevents leaching and allows for excellent recyclability over multiple reaction cycles with minimal loss of activity. nih.gov For instance, a palladium catalyst confined within a POP has demonstrated high yields (>95%) in Suzuki-Miyaura reactions even after five cycles. nih.gov

A major purification challenge is the separation of this compound from its isomers (1,2,4- and 1,3,5-triphenylbenzene), which are often co-produced, particularly in alkyne trimerization reactions. qub.ac.uk Due to their similar non-polar nature and molecular weight, separation is non-trivial.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for this separation. The choice of the stationary phase is crucial for achieving resolution between the isomers. A study comparing different commercially available HPLC columns found that a phenyl-hexyl stationary phase provided the best separation of triphenylbenzene isomers, outperforming standard C18 and biphenyl (B1667301) columns. qub.ac.uk Using a gradient elution with a methanol/water mobile phase, baseline separation of all three isomers can be achieved. qub.ac.uk The elution order (1,2,3- then 1,2,4- then 1,3,5-triphenylbenzene) has been correlated with the solvent-accessible surface area of the molecules; isomers with a larger surface area interact more with the stationary phase and have longer retention times. qub.ac.uk

Gas Chromatography (GC): In cases where liquid chromatography fails to resolve the isomers, preparative-scale gas chromatography can be an effective alternative. nih.gov This technique can separate the isomers, allowing for the collection of pure fractions for further analysis, although it is typically suitable for smaller quantities. nih.gov

Mechanistic Investigations of 1,2,3 Triphenylbenzene Formation and Reactivity

Reaction Mechanisms in 1,2,3-Triphenylbenzene (B72074) Synthesis

The formation of this compound is often achieved through the cyclotrimerization of alkynes, a process that can be influenced by various factors, including the choice of catalyst and reaction conditions.

Role of Transition Metal Catalysts in Alkyne Cyclization Pathways

Transition metal catalysts are pivotal in the [2+2+2] cyclotrimerization of alkynes to form substituted benzenes. nih.govresearchgate.net While these reactions often yield a mixture of isomers, with 1,2,4-triarylbenzene typically being the major product and 1,3,5-triarylbenzene the minor one, specific catalysts can influence the regioselectivity. nih.govacs.org

For the synthesis of triphenylbenzene isomers, various transition metals such as nickel, rhodium, and ruthenium have been employed. nih.gov For instance, bis(triphenylphosphino)nickel dicarbonyl can catalyze the trimerization of phenylacetylene (B144264), though it produces a mixture of isomers. The steric properties of the ligands on the catalyst can enhance the regioselectivity towards the 1,2,3-isomer.

A notable example involves the use of ruthenium-porphyrin-functionalized gold nanoparticles (RuTPP-CH2-SH/AuNPs), which have shown a 38% yield for the 1,2,3-isomer in dimethylformamide (DMF) at 100°C. This selectivity is attributed to π-backbonding interactions that are believed to stabilize the intermediates leading to the meta-substituted product. In contrast, rhodium catalysts have been found to favor the formation of 1,2,4-triphenylbenzene.

Table 1: Catalyst Performance in Phenylacetylene Trimerization

| Catalyst | Temperature (°C) | Solvent | 1,2,3-Isomer Yield (%) |

| Ni(PPh₃)₂(CO)₂ | 100 | Toluene (B28343) | 12 |

| RuTPP-CH2-SH/AuNPs | 100 | DMF | 38 |

| Pd/C (10 wt%) | 150 | Water | <5 |

This table is based on data from a study on catalyst performance in phenylacetylene trimerization.

Stabilization of Intermediates and Transition States

The solvent can play a crucial role in directing the regioselectivity of the cyclization reaction by stabilizing intermediates and transition states. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) have been shown to favor the formation of the 1,2,3-isomer. This is because they can stabilize the dipolar transition states that lead to this particular regioisomer.

Kinetic studies have demonstrated a significant increase in the yield of the 1,2,3-isomer when the reaction is carried out in DMF as opposed to toluene. Specifically, at 100°C, the yield of this compound was 2.3 times higher in DMF, and the formation of the 1,3,5-isomer was suppressed. However, it is important to control the temperature, as temperatures above 120°C can lead to the isomerization of the product to the more thermodynamically stable 1,3,5-triphenylbenzene (B1329565).

Electrophilic Aromatic Substitution Studies on this compound

The reactivity of this compound in electrophilic aromatic substitution reactions, such as nitration, provides insights into the electronic effects within this non-planar molecule.

Nitration Reactions: Orientation and Regioselectivity on Peripheral Rings

The nitration of this compound has been a key reaction for studying its reactivity and the directing effects of its phenyl substituents. pw.edu.pl When nitrated with nitric acid in acetic anhydride, substitution occurs at the para positions (4, 4', and 4'') of the peripheral phenyl rings. pw.edu.pl This para-orientation is indicative of a conjugation effect being the primary factor guiding the substitution pattern. pw.edu.pl

The substitution at the 4-position of the central ring, rather than the sterically less hindered 5-position, provides strong evidence for this conjugation effect. The 4-position is activated by conjugation with two phenyl rings, whereas the 5-position is only activated by one. pw.edu.pl Substitution at the ortho positions is not observed, which is attributed to steric hindrance. pw.edu.pl

Quantitative Reactivity Assessments: Relative Reactivity and Partial Rate Factors

Competitive nitration experiments have been conducted to quantify the reactivity of this compound relative to benzene (B151609) and diphenyl. pw.edu.pl These studies revealed that this compound is 20 times more reactive than benzene in nitration. pw.edu.pl In comparison, diphenyl is 40 times more reactive than benzene. pw.edu.pl

The partial rate factors for nitration at the different para positions of this compound were also determined. These factors, which represent the reactivity of a specific position relative to a single position in benzene, provide a more detailed picture of the electronic effects. pw.edu.pl

Table 2: Relative Reactivity and Partial Rate Factors for Nitration

| Compound | Position of NO₂ Substitution | Relative Reactivity (vs. Benzene=1) | Partial Rate Factor |

| This compound | 4 | 20 | 18.6 |

| 4' | 30 | ||

| 4'' | 22.8 | ||

| Diphenyl | - | 40 | - |

This table is based on data from competitive nitration studies. pw.edu.pl

The superior reactivity of this compound over benzene is attributed to the ability of the phenyl rings to stabilize the cationic transition state through mutual conjugation at the moment of electrophilic attack. pw.edu.pl

Influence of Conjugation Effects and Molecular Nonplanarity on Reactivity

Despite the evident non-planarity of the this compound molecule, conjugation effects play a dominant role in determining its orientation and reactivity in electrophilic substitution. pw.edu.pl The steric hindrance caused by the three adjacent phenyl groups leads to a twisted conformation, which restricts conjugation compared to a more planar system like p-terphenyl. pw.edu.pl UV spectroscopy studies suggest a greater departure from planarity in this compound than in o-terphenyl, where the outer rings are twisted by about 45-50° relative to the central ring. pw.edu.pl

The attack by an electrophile, which has a high demand for electrons, appears to promote conjugation between the phenyl substituents and the reaction center in the transition state. pw.edu.pl This induced conjugation overrides the steric hindrance and the deactivating inductive effect of the phenyl groups. pw.edu.pl The reactivity of the 4-position, while the least among the para positions, is still significant and is a result of the activating conjugation effect of the two adjacent phenyl rings, which is only partially weakened by the other factors. pw.edu.pl These findings provide clear evidence of the influence of conjugation on chemical reactions even in a significantly non-planar polyphenyl system. pw.edu.pl

Examination of Side Reactions and Byproduct Formation (e.g., in 1,3-Dipolar Cycloadditions)

The synthesis of this compound, particularly through multicomponent reactions like cycloadditions, is often accompanied by the formation of side products. The nature and quantity of these byproducts are highly dependent on the chosen synthetic route, reaction conditions, and the catalysts employed. A significant challenge in many synthetic approaches is controlling the regioselectivity, which can lead to the formation of isomeric triphenylbenzenes and other undesired compounds.

In the context of [2+2+2] cycloaddition reactions involving the trimerization of unsymmetrical alkynes such as phenylacetylene, a primary issue is the lack of complete regioselectivity. wikipedia.org This frequently results in the formation of a mixture of isomers, predominantly 1,3,5-triphenylbenzene and 1,2,4-triphenylbenzene, alongside the desired 1,2,3-isomer. wikipedia.orgresearchgate.net The distribution of these isomers is heavily influenced by the steric and electronic properties of the catalyst and the substrates. wikipedia.org For instance, certain cobalt-based catalyst systems have been shown to favor the formation of the 1,2,4-isomer, while others can be tuned to selectively produce the 1,3,5-isomer. researchgate.netresearchgate.net

Beyond isomeric byproducts, other side reactions can occur during alkyne trimerization. These include the formation of enynes resulting from the dimerization of alkyne units, as well as higher-order polymers. wikipedia.org In some cases, particularly with nickel catalysis, larger ring systems like cyclooctatetraene (B1213319) can also be generated as byproducts. wikipedia.org When nitriles are present in the reaction mixture, they can participate in the cycloaddition, leading to the formation of substituted pyridines. wikipedia.orgrsc.org

The following table provides an overview of the product distribution in the cyclotrimerization of phenylacetylene under various catalytic conditions, illustrating the challenge of controlling byproduct formation.

| Catalyst System | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s)/Byproducts | Reference(s) |

| CoBr₂/Zn/ZnI₂ | Acetonitrile | Not specified | 1,2,4-Triphenylbenzene | 1,3,5-Triphenylbenzene | researchgate.net |

| [(Cp)Co(Indene)] | Toluene | Not specified | 1,3,5-Triphenylbenzene | None reported | researchgate.net |

| [(Cp)Co(Indene)] | Acetonitrile | Not specified | 1,2,4-Triphenylbenzene, 2-methyl-3,5-diphenylpyridine, 2-methyl-4,6-diphenylpyridine | 1,4-Diphenylbuta-1,3-diyne | researchgate.net |

| Ti(OiPr)₄/nBuLi | THF | 100 | 1,2,4-Triphenylbenzene | 1,3,5-Triphenylbenzene (not detected) | rsc.org |

In the specific context of 1,3-dipolar cycloadditions for the synthesis of other target molecules, such as 1,2,3-triazoles from nitroolefins and azides, this compound can emerge as a significant byproduct. The formation of the triphenylbenzene ring in these cases is a more complex and slower process compared to the desired triazole formation. Mechanistic proposals suggest that the reaction can be directed away from the formation of triaryl benzenes through the use of additives like sulfamic acid, which appears to favor the pathway leading to the triazole. While the literature confirms the formation of this compound as a byproduct in these reactions, the primary focus has been on the development of methods to inhibit its formation rather than on detailed mechanistic investigations of the side reaction itself. Other byproducts noted in these systems include small quantities of nitroolefin dimers.

Advanced Structural Characterization and Spectroscopic Analysis of 1,2,3 Triphenylbenzene

X-ray Diffraction Studies

X-ray diffraction is a pivotal technique for determining the exact spatial arrangement of atoms within a crystalline solid. For 1,2,3-triphenylbenzene (B72074), these studies reveal a molecule contorted by significant steric strain, leading to a unique and non-planar geometry.

Single Crystal X-ray Crystallography for Three-Dimensional Structure Elucidation

The determination of the single-crystal X-ray structure of this compound has been noted as challenging, with some studies reporting disordered packing in single crystals which can complicate a precise structural solution. However, analysis of closely related derivatives provides significant insight into the molecule's fundamental conformation.

A crystallographic study of 5-methyl-1,2,3-triphenylbenzene, a closely related analogue, reveals the core structural features expected for the parent compound. iucr.org The central benzene (B151609) ring serves as a scaffold from which the three adjacent phenyl groups are forced to twist outwards due to severe steric hindrance. This results in a highly non-planar molecular structure. In the methyl derivative, the three phenyl rings are inclined at angles of 40.0(1)°, 65.0(1)°, and 47.6(1)° with respect to the plane of the central benzene ring, illustrating the significant deviation from planarity. iucr.org

Table 1: Crystallographic Data for 5-Methyl-1,2,3-triphenylbenzene

| Parameter | Value |

| Chemical Formula | C₂₅H₂₀ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Phenyl Ring Torsion Angle 1 | 40.0(1)° |

| Phenyl Ring Torsion Angle 2 | 65.0(1)° |

| Phenyl Ring Torsion Angle 3 | 47.6(1)° |

Data sourced from a study on a methylated analogue, providing insight into the core structure of this compound. iucr.org

Analysis of Molecular Packing and Intermolecular Interactions

The way this compound molecules arrange themselves in a crystal lattice is governed by a combination of steric effects and subtle intermolecular forces. The crystal structure is primarily characterized by C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π systems of the aromatic rings of a neighboring molecule. iucr.org

Investigation of Helical and Propeller-Shaped Geometries

The steric congestion inherent in the 1,2,3-substitution pattern forces the three pendant phenyl groups to twist out of the plane of the central benzene ring, resulting in a distinct propeller-like or paddlewheel arrangement. iucr.org This geometry is a direct consequence of minimizing the repulsive forces between the adjacent phenyl substituents.

The torsion angles observed in the crystal structure of the methylated analogue (40.0°, 65.0°, and 47.6°) provide quantitative evidence for this propeller shape. iucr.org Unlike more symmetrical isomers such as 1,3,5-triphenylbenzene (B1329565), which can adopt a more regular three-bladed propeller geometry, the 1,2,3-isomer's propeller shape is necessarily asymmetric due to the contiguous arrangement of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. It provides definitive information on the connectivity and electronic structure of the compound in solution.

Proton (¹H) NMR for Connectivity and Chemical Environment Analysis

The ¹H NMR spectrum of this compound is characteristic of its low-symmetry structure. Unlike its highly symmetric 1,3,5-isomer, which shows a much simpler spectrum, the asymmetric substitution pattern of this compound ensures that nearly all aromatic protons are in chemically distinct environments. This leads to a complex spectrum in the aromatic region, typically observed between δ 7.2 and 7.8 ppm, with intricate splitting patterns resulting from proton-proton spin coupling. The integration of these signals corresponds to the total number of protons (18) in the molecule.

Table 2: Expected ¹H NMR Resonances for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Protons on the central benzene ring | ~7.2 - 7.8 | Complex |

| Ortho, Meta, and Para protons on pendant phenyl rings | ~7.2 - 7.8 | Complex |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, this technique is essential for confirming the presence and connectivity of all 24 carbon atoms. Due to the molecule's asymmetry, a large number of distinct signals are expected in the aromatic region, generally between 120 and 140 ppm.

The spectrum would feature unique resonances for the six carbons of the central benzene ring (three substituted, three unsubstituted) and the carbons of the three pendant phenyl rings (distinguishing between the ipso-carbon attached to the central ring, and the ortho, meta, and para carbons). This complex pattern serves as a definitive fingerprint for the 1,2,3-substitution pattern, allowing for clear differentiation from its isomers.

Table 3: Expected Carbon Environments in ¹³C NMR for this compound

| Carbon Environment | Expected Number of Signals | Expected Chemical Shift Range (ppm) |

| Substituted carbons (central ring) | 3 | ~130 - 140 |

| Unsubstituted carbons (central ring) | 3 | ~120 - 130 |

| Ipso-carbons (pendant rings) | Multiple | ~130 - 140 |

| Ortho, Meta, Para carbons (pendant rings) | Multiple | ~120 - 130 |

Application in Probing Supramolecular Interactions

While derivatives of the more symmetrical 1,3,5-triphenylbenzene are well-established as versatile building blocks in supramolecular chemistry, the utility of the asymmetric 1,2,3-isomer is an area of growing interest. rsc.orgrsc.org The unique stereochemistry of this compound, characterized by significant steric congestion due to the three contiguous phenyl groups, makes it a valuable model compound for studying the influence of steric hindrance on non-covalent interactions.

The core structure of this compound offers a platform for investigating π-π stacking interactions. Unlike its planar analogues, the phenyl groups in this isomer are forced into a non-planar, propeller-like conformation. This fixed, twisted geometry can be exploited to design specific host-guest systems where the molecule provides a pre-organized cavity. By functionalizing the peripheral phenyl rings, researchers can introduce recognition sites, such as hydrogen bond donors or acceptors. These functionalized derivatives can then serve as probes to understand how molecular shape and steric factors govern binding events with complementary guest molecules. For instance, pyrazoline-functionalized triphenylbenzenes have shown potential as supramolecular sensors that can detect analytes like picric acid through fluorescence quenching, a process that relies on π-π interactions between the aromatic core and the analyte.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for confirming the molecular weight and structural integrity of this compound. Various techniques provide complementary information, from elemental composition to fragmentation patterns and reaction monitoring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.netuky.edu For this compound, with a molecular formula of C₂₄H₁₈, the theoretical monoisotopic mass is calculated with high precision. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for the confident assignment of its elemental formula and distinguishing it from other potential compounds with the same nominal mass. mestrelabcn.com

An HRMS analysis of this compound would yield a measured mass extremely close to the theoretical value, providing definitive confirmation of its elemental composition.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₁₈ | nih.gov |

| Theoretical Monoisotopic Mass (Da) | 306.140850574 | nih.gov |

| Typical HRMS Measured Mass (Da) | 306.1409 | |

| Typical Mass Accuracy (ppm) | < 5 ppm | mestrelabcn.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net In an MS/MS experiment, the molecular ion of this compound ([C₂₄H₁₈]⁺˙, m/z ≈ 306.14) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are mass-analyzed, generating a product ion spectrum that serves as a structural fingerprint.

Due to the high stability of the aromatic system, significant energy is required for fragmentation. The most common initial fragmentation pathway for such stable polycyclic aromatic hydrocarbons is the loss of a hydrogen atom, leading to the formation of an [M-H]⁺ ion. nih.gov Further fragmentation could involve complex rearrangements or the cleavage of phenyl rings. This fragmentation data is invaluable for distinguishing this compound from its isomers, such as 1,3,5-triphenylbenzene, which may exhibit different fragmentation pathways or product ion abundances due to their differing symmetries and stabilities. rsc.org

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (approx.) |

|---|---|---|---|

| 306.14 | [C₂₄H₁₇]⁺ | H˙ | 305.13 |

| 306.14 | [C₁₈H₁₃]⁺ | C₆H₅˙ (Phenyl radical) | 229.10 |

| 306.14 | [C₁₈H₁₂]⁺˙ | C₆H₆ (Benzene) | 228.09 |

Electrospray Ionization (ESI-MS/MS) for Reaction Intermediate Monitoring

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules directly from the solution phase, making it exceptionally well-suited for the real-time monitoring of chemical reactions. researchgate.net ESI-MS/MS can be employed to track the synthesis of this compound, for example, in catalytic cyclotrimerization reactions of phenylacetylene (B144264).

By continuously infusing a small aliquot of the reaction mixture into the ESI source, the mass spectrometer can detect the appearance of the product ion at m/z 306.14 in real-time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. Furthermore, the technique can identify transient intermediates and byproducts, providing crucial mechanistic insights. semanticscholar.org If an unexpected ion is detected, on-the-fly MS/MS analysis can be performed to fragment the ion and elucidate its structure, helping to build a complete picture of the reaction pathway. semanticscholar.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. semanticscholar.org The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic framework. The key regions in the spectrum provide clear evidence of its structure.

Specific vibrational modes include:

Aromatic C-H Stretching: The sharp bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon atom is part of an aromatic ring.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the benzene rings. The presence of multiple peaks in this region is typical for substituted aromatic compounds.

C-H Out-of-Plane Bending: The region from 900-675 cm⁻¹ is particularly diagnostic. The monosubstituted peripheral phenyl groups give rise to strong absorption bands, while the 1,2,3-trisubstituted central ring produces its own characteristic band. The precise positions of these bands are sensitive to the substitution pattern. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Significance |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic C-H bonds. |

| Aromatic C=C Ring Stretch | 1610 - 1590 | Vibration of the carbon skeleton in the benzene rings. |

| Aromatic C=C Ring Stretch | 1510 - 1475 | Vibration of the carbon skeleton in the benzene rings. |

| C-H Out-of-Plane Bend (1,2,3-Trisubstituted) | 780 - 745 | Characteristic of the substitution pattern on the central benzene ring. |

| C-H Out-of-Plane Bend (Monosubstituted) | 770 - 730 and 710 - 690 | Strong absorptions confirming the monosubstituted peripheral phenyl groups. |

Raman Spectroscopy for In-situ Reaction Monitoring

Raman spectroscopy serves as a powerful analytical technique for real-time, in-situ monitoring of chemical reactions. spectroscopyonline.com This method provides detailed information about the chemical composition of a reaction mixture by detecting the vibrational modes of molecules. spectroscopyonline.com Because these vibrational fingerprints are unique to each chemical species, Raman spectroscopy allows for the tracking of reactants, intermediates, and products as a reaction progresses without the need for sample extraction. aiche.org

The technique is particularly effective for monitoring reactions involving aromatic compounds due to the strong Raman signals generated by π-electron systems, such as those in the phenyl rings of this compound. spectroscopyonline.com For instance, in a synthesis reaction producing this compound, one could monitor the disappearance of characteristic Raman bands of the starting materials and the simultaneous appearance and increase in intensity of bands specific to the this compound product. Key vibrational modes that could be tracked include the aromatic C-H stretching vibrations (typically around 3060 cm⁻¹) and the ring breathing modes of the substituted benzene core (near 1600 cm⁻¹). spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and π-Electron System Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals. hnue.edu.vn In aromatic compounds, the most significant electronic transitions are typically of the π → π* type, involving the delocalized π-electrons of the benzene rings. up.ac.zaelte.hu

However, the specific arrangement of the phenyl groups in the 1,2,3-positions introduces significant steric hindrance. This crowding forces the phenyl rings to twist out of plane with respect to the central benzene ring, which can disrupt the co-planarity and limit the extent of π-conjugation. uomustansiriyah.edu.iqspcmc.ac.in This effect may counteract the bathochromic shift to some degree. The resulting UV-Vis spectrum is a balance of these electronic and steric effects, typically showing intense absorptions in the UV region characteristic of a highly conjugated aromatic system.

Photoluminescence and Fluorescence Studies

Photoluminescence is the emission of light from a molecule after it has absorbed photons. Fluorescence is a specific type of photoluminescence where the emission occurs rapidly after excitation and does not involve a change in the electron's spin state. libretexts.org Aromatic compounds with extended π-systems, such as 1,3,5-triphenylbenzene and its isomers, are often fluorescent. nih.govrsc.org

The process begins when the molecule absorbs a photon of UV light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). The molecule then quickly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon; this emitted light is the fluorescence. Because some energy is lost through vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. aatbio.com The fluorescence spectrum provides information about the electronic structure of the excited state. For example, the related isomer 1,3,5-triphenylbenzene exhibits an emission peak at 352 nm following excitation at 252 nm. aatbio.com

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule that is non-fluorescent or weakly fluorescent in a dilute solution becomes highly emissive when it aggregates in a poor solvent or in the solid state. researchgate.net This behavior is characteristic of molecules containing multiple phenyl rings that can act as molecular rotors, such as derivatives of triphenylbenzene. nih.govnih.gov

In a dilute solution, the three phenyl groups of this compound can undergo low-frequency rotational and vibrational motions. These intramolecular motions provide an efficient non-radiative pathway for the excited state to decay back to the ground state, consuming the absorbed energy as heat rather than emitting it as light. This process is known as Restriction of Intramolecular Motion (RIM). researchgate.net

When the molecules are forced to aggregate, for example, by adding a poor solvent to a solution, the packing of the molecules in the aggregate state physically constrains the phenyl groups. This restriction of intramolecular motion blocks the non-radiative decay channels. researchgate.net As a result, the excited state is forced to decay through the radiative pathway, leading to a dramatic increase in fluorescence intensity. nih.gov This AIE phenomenon makes such compounds highly valuable for applications in sensors and optoelectronic devices. nih.gov

The fluorescence quantum yield (ΦF or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample. chemrxiv.org The value of the quantum yield ranges from 0 (non-fluorescent) to 1.0 (100% fluorescent efficiency).

ΦF = (Number of photons emitted) / (Number of photons absorbed)

The determination of ΦF involves careful measurement of the fluorescence intensity of the sample relative to a well-characterized fluorescence standard with a known quantum yield. The calculation accounts for the absorbance of the sample and the standard at the excitation wavelength, as well as their integrated fluorescence intensities. nist.gov

Table 1: Example Fluorescence Quantum Yields of Various Aromatic Compounds

| Compound | Fluorescence Quantum Yield (ΦF) |

| Dibenzothiophene | 0.09 |

| Phenanthrene | 0.17 |

| Anthracene | 0.29 |

| Perylene | 0.93 |

This data is presented for illustrative purposes to show a range of quantum yields for well-known aromatic molecules. chemrxiv.org These are not the quantum yields for this compound.

Theoretical and Computational Chemistry Studies of 1,2,3 Triphenylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecular systems. DFT offers a balance between computational cost and accuracy, making it a widely used method for studying complex organic molecules like 1,2,3-triphenylbenzene (B72074).

While specific, detailed computational studies on the activation energies and reaction pathways for this compound are not extensively documented in the surveyed literature, the methodologies for such predictions are well-established. DFT is a primary tool for exploring reaction mechanisms. This approach involves mapping the potential energy surface of a reaction, locating transition state structures, and calculating the energy barriers (activation energies) between reactants, intermediates, and products.

For a molecule like this compound, computational studies could predict the outcomes of reactions such as electrophilic aromatic substitution. For instance, in nitration reactions, DFT calculations can determine the partial rate factors and preferred substitution positions by modeling the stability of the intermediate carbocations (Wheland intermediates). Experimental nitration studies have been performed, suggesting that the reaction proceeds, and computational models could provide a deeper mechanistic understanding of the observed product distributions. pw.edu.pl

Research focusing on molecular design and binding mode investigations for this compound is not prominent. Such studies, which often involve molecular docking and dynamics simulations, are typically performed on molecules with potential biological or materials science applications, such as enzyme inhibitors or host-guest systems. As this compound is primarily studied as a model compound for understanding steric and electronic effects in polyaromatic systems, it has not been a major focus for ligand design or binding studies.

DFT calculations are crucial for analyzing the molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and other electronic properties of this compound. The steric hindrance among the three contiguous phenyl groups forces the rings out of coplanarity. This twisting significantly impacts the electronic conjugation across the molecule. pw.edu.pl

A key finding from combined experimental and computational studies is that the this compound isomer is not as energetically destabilized by this steric strain as might be expected. researchgate.net DFT calculations support the existence of a stabilizing π-π displacive stacking interaction between the two outer phenyl rings, which partially compensates for the steric repulsion. researchgate.net This interaction is a direct consequence of the molecule's specific three-dimensional structure and electronic properties.

Energetic studies have provided key thermochemical data for this compound, which can be compared with its more symmetric isomer, 1,3,5-triphenylbenzene (B1329565), to quantify these effects.

| Compound | Standard Molar Enthalpy of Formation (Crystalline State, kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (Gaseous State, kJ·mol⁻¹) |

|---|---|---|

| This compound | 242.0 ± 5.0 | 376.7 ± 5.3 |

| 1,3,5-Triphenylbenzene | 220.7 ± 4.4 | 351.8 ± 4.9 |

Data sourced from thermodynamic studies. researchgate.net

The data indicates that the 1,3,5-isomer is more stable in both the crystalline and gaseous states, but the difference in the gas phase is smaller than might be predicted from steric effects alone, supporting the hypothesis of a compensatory stabilizing interaction in the 1,2,3-isomer. researchgate.net

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the physical movements and conformational behavior of atoms and molecules over time. These methods are particularly useful for analyzing large systems and dynamic processes that are computationally prohibitive for higher-level quantum methods.

Specific computational studies modeling the disordered crystal packing of this compound were not identified in the reviewed literature. However, this type of analysis is generally accomplished using MD simulations with force fields optimized to reproduce crystal lattice parameters and thermodynamic properties. For related aromatic compounds, techniques such as Hirshfeld surface analysis are often coupled with computational models to visualize and quantify intermolecular interactions that govern the crystal packing, such as C-H···π and π···π interactions. Such methods could be applied to this compound to understand how its non-planar shape influences its solid-state arrangement.

The most significant conformational flexibility in this compound arises from the rotation of the three peripheral phenyl rings relative to the central benzene (B151609) ring. The steric clash between the adjacent phenyl groups creates significant barriers to these rotations.

Quantum chemical calculations have been used to derive the torsional profiles for these phenyl-phenyl hindered rotations. researchgate.net These calculations map the change in energy as the dihedral angles between the rings are systematically varied. The resulting potential energy surface reveals the lowest energy (most stable) conformations and the energy barriers that must be overcome for the rings to rotate. Due to the steric crowding, the phenyl rings in the ground state conformation are significantly twisted out of the plane of the central ring. MD simulations, using a parameterized force field derived from these quantum calculations, can be used to simulate the dynamic behavior of these rotations at different temperatures, providing insight into the flexibility and conformational landscape of the molecule over time.

Thermodynamic and Energetic Profiling

Enthalpies of Formation and Sublimation

The thermodynamic properties of this compound have been determined experimentally. The standard molar enthalpy of formation in the gaseous state, at T = 298.15 K, provides a measure of the energy required to form the molecule from its constituent elements in their standard states. The standard molar enthalpy of sublimation quantifies the energy needed to transition the molecule from the solid to the gaseous state.

An energetic study utilizing mini-bomb combustion calorimetry and the Knudsen mass-loss effusion technique yielded precise values for these properties. researchgate.net The standard molar enthalpy of formation in the crystalline state was derived from the standard molar energy of combustion. researchgate.net Subsequently, the Knudsen technique was used to measure the temperature dependence of the vapor pressure, allowing for the calculation of the standard molar enthalpy of sublimation. researchgate.net Combining these results, the gas-phase enthalpy of formation was determined. researchgate.net

| Property | Value (kJ mol⁻¹) | Technique |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas) | 376.7 ± 5.3 | Mini-bomb combustion calorimetry & Knudsen effusion researchgate.net |

| Standard Molar Enthalpy of Sublimation | Data derived from vapor pressure measurements | Knudsen mass-loss effusion researchgate.net |

Stability Comparisons with Regioisomers

A comparison of the gas-phase standard molar enthalpies of formation reveals the relative thermodynamic stabilities of triphenylbenzene isomers. The 1,3,5-triphenylbenzene isomer is found to be more stable than the this compound isomer. researchgate.net This is expected, as the 1,3,5-substitution pattern allows the phenyl groups to be positioned further apart, minimizing steric repulsion compared to the crowded 1,2,3-arrangement. researchgate.net

| Compound | Standard Molar Enthalpy of Formation (gas) (kJ mol⁻¹) |

|---|---|

| This compound | 376.7 ± 5.3 |

| 1,3,5-Triphenylbenzene | 345.7 ± 4.9 |

The difference in their enthalpies of formation (Δ = 31 kJ mol⁻¹) quantifies the greater stability of the 1,3,5-isomer. researchgate.net

Analysis of π-π Displacive Stacking Interactions

Despite the significant steric strain, the this compound isomer is not as energetically destabilized as one might anticipate. researchgate.net This suggests the presence of a compensating attractive interaction. Thermodynamic studies support the existence of a π-π displacive stacking interaction between the pairs of outer phenyl rings (i.e., the rings at positions 1 and 2, and at positions 2 and 3). researchgate.net In this arrangement, the electron-rich π-systems of the adjacent, twisted phenyl groups can interact favorably, partially offsetting the energetic penalty of steric crowding. This intramolecular interaction is a key feature in understanding the energetic landscape of heavily congested aromatic systems. researchgate.net

Adsorption Phenomena Studies (e.g., Noble Gas Adsorption on Cationic Triphenylbenzene)

Studies on the adsorption of noble gases onto triphenylbenzene cations provide insight into non-covalent interactions and the formation of molecular complexes. Research on the regioisomer, cationic 1,3,5-triphenylbenzene (TPB⁺), has been conducted using a combination of high-resolution mass spectrometry and computational methods to investigate the adsorption of helium. nih.govmdpi.com

In these studies, mass spectra indicated that helium-TPB⁺ complexes (HeₙTPB⁺) exhibit enhanced stability at specific numbers of adsorbed helium atoms, namely for n = 2, 4, and possibly 11. nih.govmdpi.com These "magic numbers" suggest the formation of particularly stable geometric arrangements of the helium atoms on the surface of the propeller-shaped TPB⁺ cation. nih.gov However, theoretical calculations found the agreement with these experimental findings to be less satisfactory than for planar aromatic cations, potentially because cationic 1,3,5-triphenylbenzene is a highly fluxional molecule with a very small energy barrier between different conformations of its phenyl groups. nih.govmdpi.com

Applications in Advanced Materials and Supramolecular Systems

Role as a Model Compound in Fundamental Chemical Research

1,2,3-Triphenylbenzene (B72074) serves as a crucial model compound for investigating complex chemical phenomena in polyaromatic systems. Its structure, featuring three contiguous phenyl groups on a central benzene (B151609) ring, provides a unique platform to study the interplay between electronic effects and steric hindrance.

Despite its markedly non-planar structure, research has shown that conjugation effects play a significant role in the chemical reactivity of this compound. Studies on the electrophilic nitration of the compound reveal that the reaction proceeds with a relative reactivity 20 times that of benzene. This enhanced reactivity is attributed to the ability of the phenyl substituents to conjugate with the reaction center in the transition state, an effect that is potent enough to overcome the unfavorable steric arrangement.

The distribution of nitration products further underscores the influence of conjugation. The substitution pattern favors the 4'-position on the central phenyl ring, which demonstrates a higher partial rate factor compared to other positions. This suggests that conjugation between the central and peripheral rings is enhanced during the formation of the transition state. This phenomenon provides clear chemical evidence of the effect of conjugation on the reactivity and orientation of substitution in a highly non-planar polyphenyl system.

| Parameter | Value | Significance |

|---|---|---|

| Relative Reactivity (vs. Benzene=1) | 20 | Indicates significant activation of the aromatic system despite steric hindrance. |

| Partial Rate Factor (Position 4') | 30 | Highlights enhanced conjugation between the central and peripheral rings in the transition state. |

| Partial Rate Factor (Position 4'') | 22.8 | Shows the influence of conjugation on the outer phenyl rings. |

| Partial Rate Factor (Position 4) | 18.6 | Represents the position with the least reactivity, influenced by a combination of activating conjugation, deactivating inductive effects, and steric hindrance. |

Engineering of Advanced Materials

The inherent properties of this compound, such as its rigid structure and photophysical characteristics, have led to its use in the synthesis and engineering of specialized materials.

In the realm of polymeric materials, this compound has been explored for its potential as an additive. Its rigid molecular structure can be leveraged to enhance the thermal stability of host polymers. For instance, its incorporation into polycarbonates has been suggested as a method to improve their performance at elevated temperatures. However, the same steric hindrance that defines its structure can also limit its compatibility and miscibility within the polymer matrix. The compound is also used as a starting material in the synthesis of 1,2,3-tricyclohexylcyclohexane through catalytic hydrogenation. sigmaaldrich.com

The triphenylbenzene core is a foundational structure for a class of organic molecules with potential applications in electronics. alfa-chemistry.com Derivatives of triphenylbenzene are investigated for use in electronic devices, where they can function as hole transport layers, light-emitting materials, or p-type semiconductors. alfa-chemistry.com These materials benefit from properties such as high glass transition temperatures and good thermal resistance, which are crucial for the durability and stable performance of organic semiconductor devices. alfa-chemistry.com The photophysical properties of the this compound scaffold make it suitable for applications in the broader fields of optoelectronics and photonics. The ability to modify the peripheral phenyl rings allows for the fine-tuning of the electronic and optical properties to meet the requirements of specific devices. alfa-chemistry.com

The application of this compound as a direct building block in the synthesis of Covalent Organic Frameworks (COFs) and other porous materials is not widely documented in scientific literature. The development of these highly ordered, crystalline, and porous structures typically relies on building blocks with specific geometries and symmetries (e.g., C2, C3, or C4 symmetry) to ensure the formation of a periodic network. The asymmetric, C1-symmetric nature of this compound, combined with its significant steric hindrance, makes it a challenging candidate for achieving the long-range order required for crystalline COFs. In contrast, its highly symmetric isomer, 1,3,5-triphenylbenzene (B1329565), is frequently used as a C3-symmetric node for constructing a variety of COFs. cd-bioparticles.netrsc.org

Liquid Crystalline Materials: Columnar Mesophases and Mesophase Formation

The investigation into the liquid crystalline properties of this compound derivatives is an area of ongoing research. The formation of columnar mesophases, a key characteristic for applications in one-dimensional conductors, is often associated with disc-shaped molecules that can stack in an ordered manner. While numerous studies have focused on the mesophase behavior of derivatives of the more symmetrical 1,3,5-triphenylbenzene, which readily form such columnar structures, specific data on this compound-based liquid crystals is less prevalent in the current scientific literature. The inherent asymmetry and steric hindrance between the adjacent phenyl groups in the 1,2,3-isomer present unique challenges and opportunities for the design of novel mesogenic materials. Further research is required to fully elucidate the potential of the this compound core in forming stable and well-defined columnar mesophases.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The unique electronic and structural features of aromatic compounds like this compound make them attractive candidates for the design of molecules capable of molecular recognition and sensing.

Design of Supramolecular Sensors and Chemosensors

The development of sensors for the detection of specific analytes is a critical area of research with applications in environmental monitoring, security, and diagnostics. Derivatives of triphenylbenzene have shown promise as fluorescent chemosensors.

Research has indicated the potential of asymmetrically substituted triphenylbenzene isomers in the development of supramolecular sensors. Specifically, pyrazoline-functionalized triphenylbenzenes have been identified as potential candidates for the detection of picric acid, a common polynitroaromatic compound. The π-π interactions between the electron-rich triphenylbenzene core and the electron-deficient analyte are a key factor in the sensing mechanism. However, much of the detailed research in this area has utilized the more synthetically accessible 1,3,5-triphenylbenzene isomer as the core for chemosensors for a range of polynitroaromatic compounds like trinitrotoluene (TNT) and dinitrotoluene (DNT), as well as various ions. rsc.orgrsc.orgrsc.org Further investigation into the specific capabilities of this compound derivatives for the selective detection of a broader range of analytes is warranted.

The primary mechanism by which triphenylbenzene-based sensors detect electron-deficient analytes like polynitroaromatic compounds is through fluorescence quenching. Upon interaction with the analyte, the excited state of the fluorescent sensor is deactivated, leading to a decrease in fluorescence intensity. This quenching can occur through various mechanisms, including photoinduced electron transfer from the electron-rich sensor to the electron-deficient analyte. In some sensor designs, particularly for ion detection, a "turn-on" fluorescence response can be achieved, where the fluorescence is enhanced upon binding to the target ion. rsc.org The specific efficiency of these quenching or enhancement processes in sensors based on the this compound scaffold is an area that requires more focused research to fully understand the structure-property relationships.

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. This area of supramolecular chemistry has applications in drug delivery, catalysis, and separations. Macrocyclic compounds are often employed as hosts due to their pre-organized cavities. While the broader class of triphenylbenzenes has been incorporated into macrocyclic structures for host-guest studies, specific examples detailing the use of this compound as a key component in the design of host molecules for encapsulation are not well-documented in the available literature. The non-planar structure of this compound could potentially be exploited to create unique three-dimensional cavities for selective guest binding, representing an interesting avenue for future research in the design of novel host systems.

Self-Assembly of Supramolecular Architectures (e.g., 2D Supramolecular Polymers)

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of materials science, enabling the bottom-up construction of functional nanomaterials. In the context of triphenylbenzenes, research has often focused on symmetrically substituted derivatives, particularly the 1,3,5-isomer, to create predictable, porous, two-dimensional (2D) networks.

For instance, studies on 1,3,5-tris[4-(4-pyridinyl)phenyl]benzene derivatives have demonstrated their ability to self-assemble at solid-liquid interfaces into ordered monolayers. The structure of these assemblies is highly dependent on the substitution pattern of the peripheral pyridine (B92270) groups. researchgate.net Similarly, research on other symmetric tri-aryl-benzene derivatives has shown that the nature of the substituents (e.g., chlorine or ester groups) can drive the formation of molecular columns held together by lateral hydrogen bonds, whereas the unsubstituted parent compound may lack strong face-to-face stacking interactions. acs.org

While direct studies on the self-assembly of unsubstituted this compound into 2D supramolecular polymers are limited in the available literature, its inherent asymmetry and steric profile suggest that it would form less predictable or different types of aggregates compared to its symmetric isomers. Its derivatives, however, remain candidates for creating complex, non-centrosymmetric materials where controlled asymmetry is a desired feature.

π-π Interactions in Supramolecular Systems

π-π interactions are crucial non-covalent forces that govern the self-assembly and stability of supramolecular systems involving aromatic compounds. In triphenylbenzene systems, the spatial arrangement of the phenyl rings significantly influences the nature and strength of these interactions.

The flexible arrangement of phenyl rings in triphenylbenzene derivatives can be advantageous for self-assembly driven by π-stacking effects. sci-hub.se However, the specific geometry of the 1,2,3-isomer introduces significant steric hindrance due to the three contiguous phenyl groups. This crowding forces the phenyl rings out of the plane of the central benzene ring, which in turn affects how molecules can stack.

Computational studies on related molecules, such as 2,4,6-triphenyl-1-phosphabenzene, show that while individual molecules are non-planar, this flexibility can still allow for favorable π-stacking in dimers and larger aggregates. sci-hub.se In contrast to the more stable stacking observed in the 1,2,4-isomer, the conjugation patterns in this compound are altered by this steric interference, which would modulate its π-π interaction geometries. This makes this compound a useful model for investigating how steric strain impacts supramolecular organization.

Electron Acceptor Properties (e.g., in Solvated Electron Solutions)

Polycyclic aromatic hydrocarbons (PAHs) can act as electron acceptors or receptors in solutions containing solvated electrons, which are essentially "free" electrons stabilized by solvent molecules. wikipedia.org These systems are of interest for their conductive properties and potential use in energy storage.

Research in this area has specifically investigated the 1,3,5-isomer of triphenylbenzene as an electron receptor for lithium solvated electron solutions (LiSES) in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net In these studies, metallic lithium dissolves in a THF solution of 1,3,5-triphenylbenzene, forming a characteristic blue or greenish-blue solution indicative of solvated electrons. nih.govresearchgate.net The conductivity of these solutions was found to be dependent on the molar ratio of lithium to the PAH.

Conductivity studies on LiSES prepared with 1,3,5-triphenylbenzene (TPB) showed an initial increase in conductivity when the Li:TPB molar ratio was raised from 1 to 2, followed by a gradual decrease at higher ratios. nih.gov This behavior is similar to that observed for LiSES made with other PAHs like biphenyl (B1667301) and naphthalene. nih.gov

| Molar Ratio (Li:TPB) | Conductivity (mS/cm) |

|---|---|

| 1 | 0.17 |

| 2 | 0.26 |

| 3 | 0.22 |

| 4 | 0.15 |

Data sourced from studies on LiₓTPB(THF)₂₄.₇ solutions, where TPB is 1,3,5-triphenylbenzene. nih.gov

Currently, there is no available research specifically detailing the electron acceptor properties of the this compound isomer in solvated electron solutions.

Artificial Molecular Rotors and Conformational Dynamics

Artificial molecular rotors are molecules or molecular complexes designed to exhibit controlled rotational motion of one component (the rotator) relative to another (the stator). While there is no direct evidence in the searched literature of this compound being incorporated as a primary component in such machines, its structure is highly relevant to the study of conformational dynamics and intramolecular rotation.

The defining structural feature of this compound is the steric strain caused by the adjacent arrangement of the three phenyl substituents. This steric hindrance prevents the molecule from adopting a planar conformation and forces the peripheral phenyl rings to twist out of the plane of the central benzene ring. This inherent, frustrated geometry makes it an excellent model compound for studying the fundamentals of:

Steric Hindrance: Understanding how closely packed aromatic groups interact and influence molecular shape.

Conformational Dynamics: Investigating the energy barriers associated with the rotation of the peripheral phenyl groups around their connecting single bonds. Studies on analogous molecules like 1,3,5-triphenylbenzene and its derivatives show that these rotational barriers are relatively low, allowing the phenyl groups to rotate independently. sci-hub.se The greater steric clash in the 1,2,3-isomer would be expected to create a more complex energy landscape for these rotations.

Conjugation Effects: The non-planar twist affects the degree of π-orbital overlap between the central and peripheral rings, altering the electronic and photophysical properties of the molecule compared to its isomers.

Therefore, while not explicitly used in functional molecular rotors, this compound serves as a fundamental case study for the passive conformational dynamics that must be understood and controlled to design more complex molecular machinery.

Future Research Directions and Unresolved Challenges